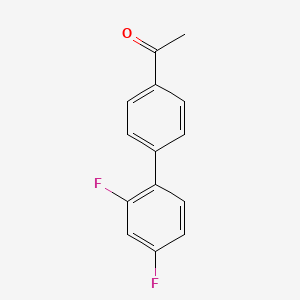

1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2,4-difluorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNQVADZWQJQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201806 | |

| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53591-79-0 | |

| Record name | 1-(2′,4′-Difluoro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53591-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Difluorophenyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053591790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2',4'-difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DIFLUOROPHENYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6OVJ9PJW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Crystal structure and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone"

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in medicinal chemistry. Leveraging single-crystal X-ray diffraction data, this document elucidates the molecule's three-dimensional architecture, including its non-planar biphenyl core and the intricate network of intermolecular interactions that govern its crystal packing. Methodologies for synthesis and crystallization are detailed, offering field-proven insights into the experimental choices that ensure high-quality crystalline material suitable for structural analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solid-state properties of fluorinated biphenyl compounds.

Introduction: The Significance of Fluorinated Biphenyls

1-(2',4'-Difluorobiphenyl-4-yl)ethanone (chemical formula C₁₄H₁₀F₂O) belongs to the class of fluorinated biphenyls, a scaffold of significant interest in the pharmaceutical and materials science sectors. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This specific compound often serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic activities, including anti-bacterial and anti-inflammatory agents[1].

A thorough understanding of its three-dimensional structure is paramount. The molecular geometry, particularly the dihedral angle between the phenyl rings, dictates the molecule's overall shape and ability to interact with other molecules. Furthermore, the crystal packing, stabilized by a network of weak intermolecular forces, influences critical solid-state properties such as solubility, melting point, and bioavailability. This guide presents a detailed examination of these structural features, grounded in authoritative experimental data.

Synthesis and Single Crystal Growth: A Protocol Rooted in Causality

The acquisition of a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of a suitable single crystal. The chosen synthetic route and crystallization method are critical, as they directly impact the purity and crystalline order of the final product.

Synthesis via Suzuki-Miyaura Coupling

The synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high functional group tolerance, excellent yields, and mild reaction conditions, making it a cornerstone of modern synthetic chemistry for creating C-C bonds between aromatic rings[2].

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, combine 1-(4-bromophenyl)ethanone (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol)[1]. The use of a slight excess of the boronic acid derivative ensures the complete consumption of the limiting bromophenyl starting material. Sodium carbonate acts as the requisite base to activate the boronic acid for the catalytic cycle.

-

Catalyst Introduction: Add Palladium(II) acetate (Pd(OAc)₂, 1.0 mmol) to the mixture[1]. This palladium salt is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species that drives the catalytic cycle.

-

Solvent System: Dissolve the reactants and catalyst in a 1:1 (v/v) mixture of water and acetone (50 ml)[1]. This biphasic solvent system is advantageous; the water is essential for dissolving the inorganic base (Na₂CO₃), while the acetone ensures the solubility of the organic reactants.

-

Reaction Execution: Stir the mixture vigorously for 20 minutes at a controlled temperature of 308 K (35 °C)[1]. The controlled temperature provides sufficient energy to overcome the activation barrier without promoting side reactions or catalyst decomposition.

-

Workup and Purification: Upon completion, perform a liquid-liquid extraction using diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate to remove residual water, and the solvent is removed in vacuo to yield the crude product[1].

Crystallization: The Art of Slow Evaporation

The formation of a single crystal suitable for X-ray diffraction requires a slow, controlled transition from a disordered state (in solution) to a highly ordered solid state.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude product in ethanol[1]. The choice of ethanol is deliberate; the compound should be moderately soluble at room temperature. If solubility is too high, crystallization is difficult; if too low, it is hard to form a saturated solution.

-

Slow Evaporation: Allow the ethanol to evaporate slowly from the solution at ambient temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to a well-formed single crystal. Rapid precipitation, in contrast, would trap solvent and create a polycrystalline or amorphous solid.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Crystal Data and Data Collection

The crystallographic analysis reveals that 1-(2',4'-Difluorobiphenyl-4-yl)ethanone crystallizes in the orthorhombic space group Pca2₁. The asymmetric unit contains two crystallographically independent molecules of the compound[1]. Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₀F₂O | [1] |

| Molecular Weight (Mᵣ) | 232.22 | [3] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pca2₁ | [1] |

| a (Å) | 13.092 (7) | [1] |

| b (Å) | 6.102 (3) | [1] |

| c (Å) | 27.719 (15) | [1] |

| Volume (V) (ų) | 2214 (2) | [1] |

| Z (Molecules/unit cell) | 8 | [1] |

| Calculated Density (Dₓ) | 1.393 Mg m⁻³ | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Temperature (T) | 293 K | [1] |

| Final R-factor [I>2σ(I)] | 0.066 | [1][4] |

| wR(F²) (all data) | 0.207 | [4] |

The data were collected on a Bruker P4 diffractometer, and the structure was solved using direct methods and refined on F²[1]. The R-factor of 0.066 indicates a good agreement between the experimental diffraction data and the final structural model.

Molecular Geometry and Conformation

The molecular structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone reveals several key geometric features, most notably the twisted conformation of the biphenyl system.

The Biphenyl Dihedral Angle

Unlike an idealized planar system, the two phenyl rings in this molecule are significantly twisted with respect to each other. The crystal structure contains two independent molecules in the asymmetric unit, with slightly different conformations:

-

Molecule A: The dihedral angle between the two aromatic rings is 46.8 (2)° [1].

This pronounced twist is a direct consequence of steric hindrance. The ortho-substituent on the difluorophenyl ring (F at C2') would sterically clash with the ortho-hydrogen on the adjacent phenyl ring if the molecule were to adopt a planar conformation. The observed dihedral angle represents a low-energy compromise, balancing the unfavorable steric repulsion against the stabilizing π-conjugation that would be maximized in a planar arrangement.

Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice

The crystal packing is a sophisticated architecture stabilized by a combination of weak, non-covalent interactions. These interactions, though individually weak, collectively dictate the crystal's stability and macroscopic properties.

-

C—H···F Interactions: The molecules are linked into dimers through C—H···F hydrogen bonds[1][4]. These interactions, while weaker than conventional O-H···O or N-H···O bonds, are significant in fluorine-containing compounds and act as important structure-directing forces.

-

π–π Stacking Interactions: There are significant π–π stacking interactions between the benzene rings of adjacent molecules. The centroid-to-centroid distance between stacked rings is approximately 3.82 Å[1][4]. This interaction contributes to the formation of columns along the crystallographic b-axis, resulting in a herringbone-like arrangement[1].

-

C—F···π Interactions: In addition to the other forces, C—F···π interactions are also observed, where the fluorine atom of one molecule interacts with the electron-rich π-system of a neighboring phenyl ring[4].

These varied interactions create a robust and well-ordered three-dimensional lattice, providing the stability of the crystalline state.

Conclusion

The structural analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone provides critical insights for researchers in drug design and materials science. The synthesis is reliably achieved via Suzuki-Miyaura coupling, and high-quality single crystals can be grown by slow evaporation from an ethanol solution.

The single-crystal X-ray diffraction study confirms an orthorhombic crystal system (Pca2₁) and reveals a non-planar molecular geometry, characterized by a significant dihedral angle of approximately 47° between the two phenyl rings due to steric hindrance. The crystal lattice is stabilized by a network of C—H···F hydrogen bonds, π–π stacking, and C—F···π interactions, which collectively define the supramolecular architecture. This detailed structural knowledge is foundational for predicting the compound's physical properties and its potential interactions in a biological or material context.

References

-

Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2053. [Link]

-

PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Fathimunnisa, M. A., S. S, S., Isloor, A. M., & Fun, H. K. (2015). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, E71, 915–918. [Link]

-

Tao, X., Yuan, L., Zhang, X.-Q., Jing, C., & Wang, J.-T. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1330–o1331. [Link]

-

Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2053. [Link]

-

Akhtar, T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 30035–30048. [Link]

Sources

- 1. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone

Introduction

1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a key intermediate in the synthesis of various compounds with significant biological activities, including antibacterial and anti-inflammatory properties.[1][2] Its chemical structure, featuring a difluorinated biphenyl core with an acetyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and spectroscopic properties. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development to aid in the accurate identification and characterization of this important molecule.

The molecular structure and key identifiers for 1-(2',4'-Difluorobiphenyl-4-yl)ethanone are as follows:

| Identifier | Value |

| IUPAC Name | 1-[4-(2,4-difluorophenyl)phenyl]ethanone[3] |

| CAS Number | 53591-79-0[3] |

| Molecular Formula | C₁₄H₁₀F₂O[1][3] |

| Molecular Weight | 232.22 g/mol [1][3] |

| SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F[3] |

| InChI | InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is characterized by signals in the aromatic and aliphatic regions, with coupling patterns influenced by the fluorine substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm.

-

-

Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

Data Interpretation and Key Insights

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | Doublet | 2H | H-2, H-6 | These protons are ortho to the acetyl group, which is electron-withdrawing, causing a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.70 | Doublet | 2H | H-3, H-5 | These protons are meta to the acetyl group and ortho to the difluorophenyl ring. They are shifted downfield due to the aromatic ring current and coupling to H-2 and H-6. |

| ~7.45 | Multiplet | 1H | H-6' | This proton experiences complex coupling from neighboring protons and fluorine atoms. |

| ~7.00 | Multiplet | 2H | H-3', H-5' | These protons are coupled to each other and to the adjacent fluorine atoms, resulting in complex multiplets. |

| 2.65 | Singlet | 3H | -CH₃ | The methyl protons of the acetyl group are in a non-aromatic environment and appear as a characteristic singlet in the upfield region. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The analysis of substituted biphenyls by proton NMR often involves considering the dihedral angle between the phenyl rings, which can influence the chemical shifts.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 75 MHz or higher field NMR spectrometer is suitable.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-220 ppm.

-

-

Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Key Insights

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.7 | C=O | The carbonyl carbon of the ketone is significantly deshielded and appears at a characteristic downfield chemical shift. |

| ~162.8 (dd) | C-2' | This carbon is directly attached to a fluorine atom, causing a large downfield shift and a doublet of doublets splitting pattern due to C-F coupling. |

| ~160.3 (dd) | C-4' | Similar to C-2', this carbon is bonded to a fluorine atom, resulting in a downfield shift and complex splitting. |

| ~145.0 | C-4 | This quaternary carbon is attached to the acetyl-substituted phenyl ring and the difluorophenyl ring. |

| ~136.0 | C-1 | The quaternary carbon bearing the acetyl group. |

| ~132.0 (dd) | C-6' | This carbon is influenced by the adjacent fluorine atom and the biphenyl linkage. |

| ~130.0 | C-2, C-6 | Carbons ortho to the acetyl group. |

| ~128.5 | C-3, C-5 | Carbons meta to the acetyl group. |

| ~124.0 (dd) | C-1' | The quaternary carbon of the difluorophenyl ring attached to the other phenyl ring. |

| ~112.0 (dd) | C-5' | This carbon is ortho to one fluorine and meta to the other, leading to a complex splitting pattern. |

| ~104.5 (t) | C-3' | This carbon is situated between the two fluorine atoms, resulting in a triplet-like splitting pattern. |

| ~26.8 | -CH₃ | The methyl carbon of the acetyl group appears in the upfield aliphatic region. |

Note: The assignments are based on typical chemical shifts for substituted biphenyls and acetophenones, as well as the expected effects of fluorine substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation and Key Insights

The IR spectrum of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone will show characteristic absorptions for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the aromatic rings. |

| ~1685 | C=O stretch (ketone) | A strong, sharp absorption characteristic of an aromatic ketone.[7][8][9] The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[8][10] |

| ~1600, ~1480 | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| ~1300-1230 | C-C-C stretch | Characteristic for aromatic ketones.[11] |

| ~1200-1000 | C-F stretch | Strong absorptions due to the stretching of the carbon-fluorine bonds. |

| Below 900 | C-H bend (aromatic) | Out-of-plane bending vibrations that can provide information about the substitution pattern of the aromatic rings. |

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) absorption around 1685 cm⁻¹.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).[4]

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Data Interpretation and Key Insights

The mass spectrum will show the molecular ion peak and various fragment ions.

| m/z (mass-to-charge ratio) | Fragment Ion | Proposed Structure | Rationale |

| 232 | [M]⁺˙ | [C₁₄H₁₀F₂O]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 217 | [M - CH₃]⁺ | [C₁₃H₇F₂O]⁺ | Loss of a methyl radical from the acetyl group, a common fragmentation for acetophenones.[12][13][14] |

| 189 | [M - COCH₃]⁺ | [C₁₂H₇F₂]⁺ | Cleavage of the bond between the phenyl ring and the acetyl group, resulting in the difluorobiphenyl cation. |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | This is a common fragment in acetophenone mass spectra, corresponding to the benzoyl cation.[13][14] |

| 77 | [C₆H₅]⁺ | Phenyl cation | Further fragmentation of the benzoyl cation by loss of carbon monoxide.[13][14] |

The fragmentation pattern is a key diagnostic tool. The initial loss of a methyl group to form the ion at m/z 217 is a strong indicator of the acetyl moiety.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the influence of the fluorine substituents. The IR spectrum clearly identifies the aromatic ketone functional group, and the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for the analytical validation of this important synthetic intermediate.

References

-

Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E64(10), o1923. Available at: [Link]

-

Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

-

Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. American Chemical Society. Available at: [Link]

-

Chemcd. (n.d.). 1-(2',4'-DIFLUOROBIPHENYL-4-YL)ETHANONE. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Burnell, E. E., & van der Est, A. J. (1987). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 2(4), 451-465. Available at: [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Available at: [Link]

-

Unknown. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Available at: [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262. Available at: [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Filges, U., & Grützmacher, H.-F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Available at: [Link]

-

RCSB PDB. (n.d.). Biphenyl. Available at: [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]

-

Wu, Y., et al. (2024). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Inorganic Chemistry. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

- 1. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. asdlib.org [asdlib.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone via Suzuki-Miyaura Cross-Coupling

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in the development of pharmacologically active molecules. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating system checks, and comprehensive safety guidelines to ensure reliable and safe execution.

Introduction and Scientific Context

1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a valuable biaryl ketone scaffold. Its structural motif is found in compounds investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[4] The synthesis of such biaryl structures is most efficiently achieved using modern cross-coupling methodologies.

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out as the method of choice.[3] It involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. The reaction's prevalence in both academic and industrial settings stems from its numerous advantages:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle temperature and pressure settings.[2]

-

High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[2]

-

Commercial Availability of Reagents: The required boronic acids and aryl halides are readily available from commercial sources.[2]

-

Favorable Toxicological Profile: Organoboron reagents are generally less toxic and more stable than many other organometallic compounds.[2]

This protocol will detail the coupling of 4-bromoacetophenone with 2,4-difluorophenylboronic acid, providing a robust and reproducible pathway to the target compound.

Reaction Mechanism and Workflow

The synthesis proceeds via the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle is illustrated below.

Overall Reaction Scheme

The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-bromophenyl)ethanone, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base (e.g., sodium carbonate), transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 1-(4-Bromophenyl)ethanone | C₈H₇BrO | 199.04 | 99-90-1 | Purity ≥98% |

| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 144025-03-6 | Purity ≥97% |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 3375-31-3 | Catalyst, handle with care |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 | Anhydrous, fine powder |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade or higher |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | High purity |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous, for extraction |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 proof, for recrystallization |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

pH paper or meter

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Step-by-Step Experimental Protocol

This protocol is based on a reported synthesis and has been optimized for clarity and reproducibility.[4]

Reaction Setup

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried before use to prevent moisture from interfering with the reaction.

-

Reagent Dosing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the solid reagents in the following order:

-

1-(4-Bromophenyl)ethanone (0.199 g, 1.0 mmol)

-

2,4-Difluorophenylboronic acid (0.237 g, 1.5 mmol, 1.5 equiv)

-

Sodium Carbonate (0.212 g, 2.0 mmol, 2.0 equiv)

-

Palladium(II) Acetate (0.0022 g, 0.01 mmol, 1 mol%) Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Sodium carbonate is a crucial base required to activate the boronic acid for the transmetalation step. The palladium catalyst loading is kept low (1 mol%) as it is highly efficient.

-

-

Solvent Addition: Add a 1:1 (v/v) mixture of acetone and deionized water (50 mL total) to the flask.

Reaction Execution

-

Heating and Stirring: Place the flask in a pre-heated oil bath or heating mantle set to 35°C (308 K). Begin vigorous stirring to ensure the mixture is homogeneous.[4]

-

Reaction Monitoring: The reaction is reported to be rapid.[4] However, it is best practice to monitor its progress every 10-15 minutes using Thin-Layer Chromatography (TLC).

-

TLC System: A typical mobile phase is 9:1 Hexanes:Ethyl Acetate.

-

Validation Check: The reaction is complete when the starting material spot (1-(4-bromophenyl)ethanone) is no longer visible by TLC.

-

-

Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

Work-up and Product Isolation

-

Solvent Removal: A significant portion of the acetone can be removed using a rotary evaporator. This will facilitate a more efficient extraction.

-

Aqueous Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL). Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Combine and Dry: Combine the organic layers in an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

-

Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the solid with a small amount of fresh diethyl ether. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, which should appear as a light yellow solid.

Purification

-

Recrystallization: The most effective method for purifying the crude solid is recrystallization from ethanol.[4]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the light yellow crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified product in a vacuum oven or desiccator.

-

Characterization and Data

The final product, 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, should be a light yellow crystalline solid.[4]

-

Molecular Formula: C₁₄H₁₀F₂O[5]

-

Molecular Weight: 232.22 g/mol [5]

-

Expected Yield: >85% (based on 1-(4-bromophenyl)ethanone as the limiting reagent).

-

Analytical Data: The identity and purity of the compound should be confirmed by standard analytical techniques. X-ray crystallography has confirmed the structure, with dihedral angles between the benzene rings of approximately 47-48°.[4][6]

Safety and Hazard Management

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Reagent Hazards:

-

Palladium(II) Acetate: Is an irritant and sensitizer. Avoid inhalation of dust and contact with skin.

-

Aryl Halides/Boronic Acids: May be irritating. Consult the specific Safety Data Sheet (SDS) for each reagent.

-

Solvents: Diethyl ether is extremely flammable. Acetone is also flammable. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.

-

-

Reaction Hazards:

-

Waste Disposal:

-

Aqueous waste and organic waste should be collected in separate, clearly labeled containers.

-

Palladium-containing waste must be disposed of in a dedicated heavy metal waste container according to institutional guidelines.

-

Experimental Workflow Diagram

References

-

Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1923. Available at: [Link]

-

Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. ResearchGate. Available at: [Link]

-

Tao, X., et al. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. PubChem Compound Database. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2003). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. ResearchGate. Available at: [Link]

-

Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 399-405. Available at: [Link]

-

Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. Available at: [Link]

-

Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

-

Ling, E. H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Catalyst. Journal of Physical Science, 33(3), 107-121. Available at: [Link]

-

Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available at: [Link]

-

O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

-

Al-Masri, H. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Rammiger, G. H., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

-

Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

"Column chromatography conditions for isolating 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one"

An Application Note for the Chromatographic Isolation of 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one

Introduction

This compound is a fluorinated aromatic ketone with applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a biphenyl core, two fluorine atoms, and a ketone moiety, presents a moderate polarity that makes it an ideal candidate for purification using silica gel column chromatography.[3][4] The successful isolation of this compound from a crude reaction mixture is paramount to ensure the purity required for subsequent synthetic steps and biological assays.

This guide provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is built upon a logical, self-validating workflow that begins with analytical thin-layer chromatography (TLC) to establish optimal separation conditions, followed by a detailed, step-by-step preparative column chromatography protocol. The causality behind each experimental choice is explained to empower researchers to adapt this method to their specific needs.

Physicochemical Properties of the Analyte

Understanding the properties of the target molecule is the cornerstone of developing a successful purification strategy. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O | [3][4][] |

| Molecular Weight | 232.22 g/mol | [4][] |

| Appearance | White powder | [6] |

| CAS Number | 53591-79-0 | [] |

| Calculated XLogP3 | 3.4 | [4] |

| UV-Active | Yes (Aromatic System) | [7][8] |

The calculated XLogP3 value of 3.4 suggests a significant non-polar character, while the ketone and fluorine atoms introduce polarity.[4] This duality makes normal-phase chromatography, which separates compounds based on their interactions with a polar stationary phase, an excellent choice for purification.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[9] The separation mechanism hinges on the differential adsorption of compounds to the silica surface.

-

Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol groups (Si-OH).

-

Analyte Interactions: The polar ketone group and electronegative fluorine atoms in the target molecule will form hydrogen bonds and dipole-dipole interactions with the silica gel.

-

Elution: A non-polar mobile phase (eluent) is used to move the compounds down the column. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), the interactions between the analyte and the silica are disrupted, allowing the compound to elute. Less polar impurities will have weaker interactions with the silica and will elute first, while more polar impurities will be retained more strongly and elute later.

Caption: Overall workflow for chromatographic purification.

PART I: Pre-Chromatography Method Development (TLC Analysis)

Rationale: Attempting column chromatography without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale experiment that serves as a precise model for the large-scale column separation. It is used to determine the optimal mobile phase composition required to achieve separation between the desired product and any impurities. The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best resolution in column chromatography.[10]

Protocol for TLC Method Development:

-

Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a volatile solvent such as dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot the prepared sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).

-

Solvent System Trials: Prepare a series of eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is to test several ratios.

-

Development: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp at 254 nm.[7][8] The aromatic nature of the biphenyl core will make the compound appear as a dark spot against the green fluorescent background. Circle the observed spots with a pencil.

-

Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rf value between 0.2 and 0.4. If the spot is too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spot is too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.

Example TLC Trial Results:

| Eluent System (Hexane:EtOAc) | Product Rf (Hypothetical) | Observation |

| 95:5 | 0.10 | Eluent is not polar enough. |

| 90:10 | 0.25 | Optimal. Good starting point for the column. |

| 80:20 | 0.55 | Eluent is too polar; poor separation from non-polar impurities. |

PART II: Preparative Flash Column Chromatography Protocol

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (flash grade, 230-400 mesh)

-

Sand (washed)

-

Crude this compound

-

Solvents: Hexanes, Ethyl Acetate (HPLC grade)

-

Collection vessels (test tubes or flasks)

-

Flow controller/pressurized air or nitrogen source

-

Rotary evaporator

Step-by-Step Procedure:

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.

-

In a beaker, prepare a slurry of silica gel in the weakest eluent to be used (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.

-

Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.

-

Use air pressure to push the excess solvent through the column until the solvent level reaches the top of the silica bed. Do NOT let the column run dry.

-

Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Preparation (Dry Loading):

-

Rationale: Dry loading is superior to liquid loading as it prevents solvent-channeling effects and ensures a narrow, concentrated starting band, leading to significantly better resolution.

-

Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

-

Add 2-3 g of silica gel to this solution.

-

Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

-

Carefully add this powder onto the layer of sand at the top of the packed column, creating a uniform layer.

-

-

Elution Strategy:

-

Rationale: A gradient elution, where the mobile phase polarity is increased over time, is highly effective for separating compounds with different polarities.[11] It ensures that weakly adsorbed impurities elute quickly in the weak solvent, while the desired product and more strongly adsorbed impurities are eluted later as the solvent strength increases.

-

Begin eluting with a weak solvent system (e.g., 95:5 Hexane:EtOAc), which is less polar than the optimal TLC solvent.

-

Apply gentle pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

-

Collect the eluent in fractions (e.g., 10-20 mL per fraction).

-

Gradually increase the polarity of the mobile phase. A typical gradient might be:

-

2 column volumes of 95:5 Hexane:EtOAc

-

5 column volumes of 90:10 Hexane:EtOAc

-

3 column volumes of 85:15 Hexane:EtOAc

-

-

Caption: Relationship between analyte and chromatographic phases.

PART III: Post-Chromatography Analysis and Recovery

-

Fraction Analysis:

-

Using TLC, analyze the collected fractions to determine their composition.

-

Spot several fractions on a single TLC plate for easy comparison. Co-spot with the original crude mixture as a reference.

-

Visualize under UV light. Identify the fractions that contain the pure product (single spot at the correct Rf).

-

-

Pooling and Recovery:

-

Combine the fractions identified as pure into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum for several hours to remove any residual solvent.

-

The final weight of the flask will yield the mass of the purified product. Confirm purity using analytical techniques such as NMR or HPLC.

-

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Poor Separation | Incorrect mobile phase; Column overloaded; Column packed poorly. | Re-optimize mobile phase with TLC; Reduce sample load; Repack column carefully using slurry method. |

| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | Never let the solvent level drop below the top of the silica; Use a gradual gradient. |

| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. |

| Tailing Spots on TLC | Compound is acidic/basic; Sample is too concentrated. | Add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent; Dilute the sample for TLC. |

Alternative Strategies: Reverse-Phase Chromatography

While normal-phase chromatography is the most direct method for this purification, reverse-phase (RP) chromatography offers an orthogonal separation mechanism and can be a powerful alternative, particularly for high-purity analytical checks or for isolating more polar byproducts.[12][13]

-

Principle: In RP, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).[14] Separation is based on hydrophobic interactions.

-

Stationary Phase Choice: For an aromatic compound like this, a Biphenyl or Pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity compared to standard C18 phases.[15][16] Biphenyl phases provide strong π-π interactions, which are beneficial for separating aromatic compounds.[17][18]

This approach is typically performed using High-Performance Liquid Chromatography (HPLC) systems and is well-suited for final purity analysis or small-scale purification.

References

-

Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from [Link]

-

Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2088. Retrieved from [Link]

-

Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2088. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Biotage. (2023, January 24). How does a flash system's internal volume affect gradients?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

Dong, M. W. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Retrieved from [Link]

-

AZoM. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

The Not So Serious Scientist. (2023, March 23). Elution terms, strategies (stepwise, gradient etc) & practical tips, esp. for protein chromatography. YouTube. Retrieved from [Link]

-

Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Spectroscopy Online. (2014, September 1). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

-

LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

-

Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Bell, D. S., Shollenberger, D., & Cramer, H. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated Bonded Stationary Phases in Micellar Liquid Chromatography. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2',4'-difluoro[1,1'-biphenyl]-4-yl)ethan-1-one, CasNo.53591-79-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. sorbtech.com [sorbtech.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 14. chromtech.com [chromtech.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Restek Biphenyl [discover.restek.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Comprehensive Characterization of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone

Foreword: A Multi-Modal Approach to Structural Elucidation and Purity Assessment

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds, demands a robust analytical workflow to ensure its identity, purity, and quality.[1] This document eschews a rigid, one-size-fits-all template in favor of a holistic, multi-technique guide tailored to the specific chemical nature of this fluorinated biphenyl ketone. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for analytical problem-solving.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is the bedrock upon which all subsequent analytical methods are built. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O | PubChem[2] |

| Molecular Weight | 232.22 g/mol | PubChem[2] |

| IUPAC Name | 1-[4-(2,4-difluorophenyl)phenyl]ethanone | PubChem |

| CAS Number | 53591-79-0 | Chemcd[3] |

| Appearance | Light yellow crystals | Guo, M.-P., et al. (2008)[1] |

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile and thermally labile compounds. For 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a reversed-phase method is the logical choice due to the molecule's relatively non-polar nature.

Causality of Method Development:

The selection of a C18 stationary phase is predicated on its hydrophobic character, which will facilitate retention of the aromatic biphenyl structure. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency at the detection wavelength. The addition of a small amount of formic acid to the aqueous phase can sharpen peaks by minimizing interactions of any acidic impurities with the silica backbone of the stationary phase. UV detection is ideal, leveraging the strong chromophoric nature of the conjugated aromatic system.

Detailed HPLC Protocol:

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Reagent and Standard Preparation:

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

-

Diluent: Prepare a 70:30 (v/v) mixture of acetonitrile and water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow Diagram:

Caption: HPLC workflow for purity and quantification.

Volatile Impurity Profiling and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, such as residual solvents or starting materials. It also serves as a secondary method for structural confirmation.

Causality of Method Development:

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is selected for its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program is designed to provide good resolution between potential impurities and the main analyte. Electron ionization (EI) at 70 eV is a standard and robust method for generating reproducible mass spectra, which can be compared against spectral libraries for identification.

Detailed GC-MS Protocol:

Instrumentation and Conditions:

| Parameter | Specification |

| GC-MS System | Agilent Intuvo 9000 GC with 5977B MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Sample Preparation:

-

Prepare a 1 mg/mL solution of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Vortex to ensure complete dissolution.

-

Transfer the solution to a GC vial.

Data Analysis:

The total ion chromatogram (TIC) will be used to assess the overall purity. The mass spectrum of the main peak should be consistent with the structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone (expected molecular ion at m/z 232.22). Any additional peaks will be identified by comparing their mass spectra with the NIST library and quantified based on their relative peak areas.

Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.

Causality of Method Development:

Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.

Detailed NMR Protocol:

Instrumentation and Sample Preparation:

-

NMR Spectrometer: 400 MHz or higher.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.[4]

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 2 seconds.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

Expected Spectral Features (Predicted):

-

¹H NMR:

-

A singlet around 2.6 ppm corresponding to the three protons of the acetyl group (-COCH₃).

-

A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight aromatic protons. The protons on the difluorophenyl ring will show additional splitting due to coupling with the fluorine atoms.

-

-

¹³C NMR:

-

A signal around 26 ppm for the methyl carbon of the acetyl group.

-

A signal around 197 ppm for the carbonyl carbon.

-

Multiple signals in the aromatic region (110-165 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (¹JCF and ²JCF coupling).

-

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Development:

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The spectrum will be analyzed for characteristic absorption bands corresponding to the functional groups in 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.

Detailed FTIR Protocol:

Instrumentation and Data Acquisition:

-

FTIR Spectrometer: Equipped with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Characteristic Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1685 | C=O stretch | Aryl ketone |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-F stretch | Aryl fluoride |

Integrated Analytical Workflow:

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting the Mass Spectrum of C₁₄H₁₀F₂O

Welcome to the technical support guide for interpreting the mass spectrum of compounds with the molecular formula C₁₄H₁₀F₂O. This guide is designed for researchers, scientists, and drug development professionals who encounter this or structurally similar molecules in their analytical workflows. We will move beyond simple peak identification to explore the mechanistic logic behind the fragmentation patterns, empowering you to make confident structural elucidations.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the initial questions that arise when first encountering the mass spectrum of C₁₄H₁₀F₂O.

Q1: What is the exact molecular weight of C₁₄H₁₀F₂O, and what are its most likely isomeric structures?

A1: The monoisotopic mass of C₁₄H₁₀F₂O is 232.0700 u . The high degree of unsaturation (10 degrees) strongly suggests the presence of aromatic rings. Given the formula, the most probable core structure is a difluorodiphenyl ether . There are several potential isomers depending on the substitution pattern of the two fluorine atoms on the phenyl rings (e.g., 2,2'-difluorodiphenyl ether, 4,4'-difluorodiphenyl ether, etc.). Other less common structures, such as difluorinated benzophenones or benzyl phenyl ethers, are also possible but the diphenyl ether scaffold is a primary candidate.

Q2: My spectrum shows a very prominent peak at m/z 232. What is the significance of this?

A2: A strong molecular ion (M⁺•) peak is characteristic of aromatic compounds.[1][2] The stability of the aromatic ring system allows the molecular ion to resist fragmentation, making it one of the most abundant ions in the spectrum. For aromatic ethers, this stability is well-documented, resulting in prominent molecular ions that provide an immediate confirmation of the compound's molecular weight.[3]

Q3: What are the fundamental fragmentation rules I should expect for an aromatic ether?

A3: Aromatic ethers undergo several characteristic fragmentation reactions under electron ionization (EI).[4] The primary cleavages occur around the ether linkage:

-

α-cleavage: This involves the cleavage of the C-O bond, which can lead to the formation of a phenoxy cation (or a fluorophenoxy cation in this case) and a corresponding radical.[3]

-

β-cleavage: Fragmentation can also occur at the bond beta to the aromatic ring.[3]

-

Rearrangements: Energetically unstable molecular ions can undergo rearrangements, often leading to the expulsion of small, stable neutral molecules like carbon monoxide (CO).[3]

Section 2: In-Depth Analysis of C₁₄H₁₀F₂O Fragmentation

This section provides a detailed breakdown of the expected fragmentation pathways for a model C₁₄H₁₀F₂O isomer, 4,4'-difluorodiphenyl ether.

Q4: What are the specific, high-probability fragmentation pathways for a difluorodiphenyl ether?

A4: The mass spectrum of a difluorodiphenyl ether is a composite of several competing fragmentation pathways originating from the molecular ion (m/z 232). Understanding these pathways is key to a correct interpretation.

Pathway A: Ether Bond Cleavage The most intuitive fragmentation is the cleavage of the C-O-C ether bond. This can happen in two ways, but due to the symmetry of a 4,4'-isomer, they are equivalent. This leads to the formation of a fluorophenoxy cation and a fluorophenoxy radical.

-

[C₁₄H₁₀F₂O]⁺• → [C₆H₄FO]⁺ + C₆H₄F•

-

The resulting fluorophenoxy cation would appear at m/z 111 .

-

Pathway B: Rearrangement and Expulsion of CO A common fragmentation for aromatic ethers involves a rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule (28 Da).[3]

-

[C₁₄H₁₀F₂O]⁺• → [C₁₃H₁₀F₂]⁺• + CO

-

This pathway would produce a significant fragment at m/z 204 .

-

Pathway C: Expulsion of Difluorocarbene (CF₂) - A Key Marker A highly characteristic, though less intuitive, fragmentation for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (CF₂), a neutral loss of 50 Da.[5] This occurs through a complex rearrangement involving fluorine atom migration.[5] Observing this loss is a strong indicator of the presence of at least two fluorine atoms on the same or adjacent aromatic systems.

-

[C₁₄H₁₀F₂O]⁺• → [C₁₃H₁₀O]⁺• + CF₂

-

This unique rearrangement results in a fragment at m/z 182 .

-

Pathway D: Fragmentation of Aromatic Rings The aromatic rings themselves can fragment, typically after an initial cleavage. For example, the tropylium ion (C₇H₇⁺) at m/z 91 is a common marker for alkyl-substituted benzene rings, but here we would see fragments of the fluorinated rings.

-

[C₆H₄F]⁺: A fluorophenyl cation at m/z 95 . This can arise from various pathways.

-

[C₆H₅]⁺: The phenyl cation at m/z 77 , resulting from the loss of a fluorine atom from the m/z 95 fragment.

The diagram below illustrates these primary fragmentation pathways.

Sources

Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of 2,4-Difluorobiphenyl